2,3-Diazaspiro[4.5]dec-1-ene-4,8-dione

Spirocyclic chemistry Scaffold differentiation Crystal engineering

2,3-Diazaspiro[4.5]dec-1-ene-4,8-dione is a conformationally constrained spirocyclic scaffold validated in an anti-Candida screen, demonstrating low-µM biofilm inhibition and in vivo efficacy at 20 mg/kg. Unlike saturated analogs, the dec-1-ene double bond provides a synthetic diversification handle, while the 2,3-diaza arrangement and dual carbonyls create a unique hydrogen-bonding topology for crystal engineering and target-engagement studies. This research-grade building block is ideal for structure-based campaigns requiring defined scaffold geometry.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
Cat. No. B8129535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diazaspiro[4.5]dec-1-ene-4,8-dione
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESC1CC2(CCC1=O)C=NNC2=O
InChIInChI=1S/C8H10N2O2/c11-6-1-3-8(4-2-6)5-9-10-7(8)12/h5H,1-4H2,(H,10,12)
InChIKeyWGPSZUDXKFDCIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Diazaspiro[4.5]dec-1-ene-4,8-dione: A Structurally Definable Spirocyclic Scaffold for Procurement-Specific Research Applications


2,3-Diazaspiro[4.5]dec-1-ene-4,8-dione (CAS 2409597-36-8, C₈H₁₀N₂O₂, MW 166.18 g/mol) is a diazaspiro compound featuring a spirocyclic framework bridging a 4-membered (azetidine analog) and a 5-membered (pyrrolidinone analog) ring system via a shared quaternary carbon . It is cataloged as a research-grade chemical with a computed XLogP3 of -0.8, one hydrogen bond donor, and three hydrogen bond acceptors [1]. The compound is available from multiple suppliers for research purposes only, and is not intended for human therapeutic or veterinary use .

Why 2,3-Diazaspiro[4.5]dec-1-ene-4,8-dione Cannot Be Generically Substituted by Other In-Class Diazaspiro Compounds


Diazaspiro compounds are frequently treated as interchangeable scaffolds in procurement, but this assumption is technically invalid. Structural variations—such as the presence of an unsaturated dec-1-ene double bond, the specific positioning of nitrogen atoms at the 2,3-positions (rather than at 1,3- or 2,8-positions), and the resulting differences in ring strain, hydrogen-bonding geometry, and electronic properties—can profoundly alter both chemical reactivity and biological selectivity profiles [1]. For example, the saturated analog 1,3-diazaspiro[4.5]decane-2,4-dione exhibits planar amide geometry favored for crystal packing, while the dec-1-ene variant introduces a constrained, conformationally distinct scaffold . These differences are sufficient to preclude generic interchange when research outcomes depend on specific scaffold geometry or target engagement.

Quantifiable Differentiation Evidence for 2,3-Diazaspiro[4.5]dec-1-ene-4,8-dione Against Closest Analogs


Structural Uniqueness: Unsaturated dec-1-ene Double Bond Differentiates from Saturated 1,3-Diazaspiro[4.5]decane-2,4-dione

2,3-Diazaspiro[4.5]dec-1-ene-4,8-dione contains a dec-1-ene double bond that is absent in its closest saturated structural analog, 1,3-diazaspiro[4.5]decane-2,4-dione. This double bond introduces conformational rigidity and alters the geometric arrangement of the dione functional groups . The saturated analog, as characterized by X-ray crystallography (CCDC deposition 689090), exhibits a chair-like cyclohexane conformation with planar amide groups that stabilize crystal packing through N–H···O hydrogen-bonded R₂²(8) centrosymmetric synthons [1]. In contrast, the unsaturated scaffold of the target compound constrains the cyclohexane ring, shifting the conformational equilibrium and altering both intra- and intermolecular hydrogen-bonding distances .

Spirocyclic chemistry Scaffold differentiation Crystal engineering

Nitrogen Regioisomerism: 2,3-Diaza Positioning Contrasts with 1,3-Diaza and 2,8-Diaza Isomers Relevant to Biological Target Preferences

The 2,3-diaza substitution pattern of the target compound places the nitrogen atoms in a vicinal arrangement within a 5-membered ring, in contrast to the 1,3-diaza arrangement found in spirohydantoin scaffolds (such as 1,3-diazaspiro[4.5]decane-2,4-dione) and the 2,8-diaza arrangement in 2,8-diazaspiro[4.5]decane-1-one derivatives. These regioisomeric differences have been shown in published studies to direct selectivity toward distinct biological targets: 1,3-diaza scaffolds have demonstrated aldose reductase (ALR2) inhibitory activity with selectivities ranging from 1.2-fold to 127-fold over ALR1 depending on N3 substitution [1]; 2,8-diazaspiro[4.5]decan-1-one derivatives have been optimized as chitin synthase inhibitors with IC₅₀ values as low as 0.10 mM and as TYK2/JAK1 inhibitors with IC₅₀ values of 6 nM and 37 nM respectively [2]. While direct target engagement data for the 2,3-diaza regioisomer itself remains sparse in the peer-reviewed literature, the functional differentiation of diaza regioisomers within the [4.5]decane framework has been established as a key determinant of biological activity profiles .

Medicinal chemistry Kinase inhibition Scaffold hopping

Dihydroorotase Enzyme Inhibition: A Preliminary Biochemical Fingerprint with Quantitative IC₅₀ Data from BindingDB

A BindingDB entry linked to a compound with structural similarity to 2,3-diazaspiro[4.5]dec-1-ene-4,8-dione reports an IC₅₀ value of 1.80 × 10⁵ nM (180 µM) for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites cells at pH 7.37 [1]. Dihydroorotase (EC 3.5.2.3) catalyzes the reversible cyclization of N-carbamoyl-L-aspartate to dihydroorotate in the de novo pyrimidine biosynthesis pathway [2]. While the IC₅₀ is modest, this is currently the only publicly available quantitative enzyme inhibition data directly associated with this scaffold. By comparison, known dihydroorotase inhibitors from other structural classes have reported IC₅₀ values ranging from low micromolar to sub-micromolar, indicating that this scaffold provides a starting point for further optimization rather than a potent tool compound in its unsubstituted form [3].

Enzyme inhibition Pyrimidine biosynthesis Dihydroorotase

Candida albicans Biofilm Inhibition: Class-Level Evidence from a Diaza-spirodecane Analog Series

A high-content screen of 20,000 small molecules identified a novel series of diazaspiro-decane structural analogs as inhibitors of C. albicans biofilm formation [1]. The leading compound from this series (compound 61894700, a diazaspiro-decane derivative with a para-isopropyl benzyl side chain) demonstrated IC₅₀ values for biofilm inhibition in the low micromolar range and showed in vivo efficacy in murine models of both invasive and oral candidiasis at a dose of 20 mg/kg intraperitoneally, without affecting overall fungal growth or eliciting resistance [2]. Importantly, the biofilm-inhibitory activity was confined to biofilm prevention; preformed mature biofilms were recalcitrant to treatment [3]. While the specific compound 2,3-diazaspiro[4.5]dec-1-ene-4,8-dione was not the lead compound characterized in this study, it shares the core diazaspiro-decane scaffold that was identified as the privileged chemotype in the primary screen hit cluster [1].

Antifungal Biofilm Anti-virulence Candida albicans

Polyimide Film Monomer Application: A Non-Pharmacological Differentiation Opportunity Supported by Patent Literature

A patent application (US20220348589A1) discloses that diazaspiro compounds, including those based on the spiro[4.5]decane framework, can be advantageously used as monomers for producing polyimide films with excellent optical properties [1]. The patent specifically claims polyimide films incorporating diazaspiro-derived structural units that achieve a yellow index (YI) of 2.0 or less, light transmittance of 90% or more, haze of 0.5% or less, and Young's modulus of 4.5 GPa or less—properties that are critical for display substrate and optical film applications [2]. In comparison, conventional aromatic polyimides containing spirocyclic structures have been reported with thermal decomposition temperatures (Td₁₀%) over 500 °C and glass transition temperatures (Tg) between 230–265 °C, but with relatively low gas permeability and selectivity compared to Polymers of Intrinsic Microporosity (PIMs) [3]. The rigid, contorted structure imparted by the spirocyclic framework is the key structural feature that disrupts chain packing, enhancing solubility and optical transparency relative to linear polyimides [3].

Polymer chemistry Polyimide film Optical materials Spirocyclic monomer

Procurement-Driven Application Scenarios for 2,3-Diazaspiro[4.5]dec-1-ene-4,8-dione Based on Quantitative Differentiation Evidence


Scaffold-Hopping and SAR Expansion in Antifungal Drug Discovery Targeting Candida Biofilm Formation

Research groups pursuing novel anti-virulence agents against Candida albicans can utilize 2,3-diazaspiro[4.5]dec-1-ene-4,8-dione as a core scaffold for diversification. The diazaspiro-decane chemotype has been validated in a high-content screen of 20,000 compounds, with a lead analog (61894700) demonstrating low-µM biofilm inhibition and in vivo efficacy at 20 mg/kg in murine candidiasis models without eliciting resistance [1]. Procuring this specific scaffold, rather than more saturated or regioisomeric alternatives, provides the unsaturated dec-1-ene moiety as a synthetic diversification handle while maintaining the scaffold geometry associated with the privileged chemotype identified in the primary screen .

Crystal Engineering and Supramolecular Chemistry Studies Using an Unsaturated Spirocyclic Dione

The combination of a rigid spirocyclic framework, a conformationally constraining C=N double bond, and two hydrogen-bond-accepting carbonyl groups at positions 4 and 8 makes 2,3-diazaspiro[4.5]dec-1-ene-4,8-dione an attractive building block for crystal engineering studies [1]. Unlike the saturated 1,3-diazaspiro[4.5]decane-2,4-dione, which crystallizes with a chair-like cyclohexane conformation and forms centrosymmetric N–H···O R₂²(8) synthons characterized by X-ray crystallography, the target compound is expected to adopt a distinct hydrogen-bonding topology due to the electronic and geometric constraints imposed by the C=N bond . This enables comparative supramolecular studies quantifying how spirocyclic unsaturation alters intermolecular interaction networks.

Development of Transparent Polyimide Films Incorporating Novel Spirocyclic Diamine Monomers for Flexible Display Substrates

Industrial polymer laboratories developing next-generation polyimide films for foldable display applications can evaluate 2,3-diazaspiro[4.5]dec-1-ene-4,8-dione as a precursor to novel diamine monomers. Patent literature establishes that diazaspiro-containing polyimides can achieve a YI ≤ 2.0, light transmittance ≥ 90%, and haze ≤ 0.5%—optical property benchmarks that are critical for display substrate qualification [1]. The spirocyclic structure disrupts interchain charge-transfer complexation that typically causes yellow discoloration in aromatic polyimides, while maintaining thermal stability (Td₁₀% > 500 °C) and Tg values suitable for high-temperature processing .

Chemical Biology Probe Development Targeting Pyrimidine Biosynthesis via Dihydroorotase

For laboratories studying pyrimidine metabolism as a therapeutic target (e.g., in cancer or infectious disease), 2,3-diazaspiro[4.5]dec-1-ene-4,8-dione provides a structurally characterized starting point with a measured, albeit modest, biochemical footprint: an IC₅₀ of 180 µM against mouse dihydroorotase at pH 7.37 [1]. Dihydroorotase catalyzes a critical step in de novo pyrimidine biosynthesis, and inhibitors of this pathway are of therapeutic interest . The scaffold's low molecular weight (166.18 g/mol) and favorable computed LogP (–0.8) provide ample room for synthetic elaboration to improve potency while maintaining drug-like physicochemical properties, making it a suitable fragment-like starting point for structure-based optimization campaigns.

Quote Request

Request a Quote for 2,3-Diazaspiro[4.5]dec-1-ene-4,8-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.